molecular formula C18H28O8 B14452096 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone CAS No. 74783-05-4

1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone

Cat. No.: B14452096
CAS No.: 74783-05-4
M. Wt: 372.4 g/mol
InChI Key: OXKLPSSLTDBWOB-UHFFFAOYSA-N
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Description

1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is a complex organic compound with the molecular formula C18H28O8 It is characterized by its unique structure, which includes multiple oxygen atoms arranged in a cyclic formation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,5,12,16-Tetraoxacyclodocosane-2,4,13,15-tetrone
  • 3,3,14,14-Tetramethyl-1,5,12,16-tetraoxacyclodocosane-6,11,17,22-tetrone

Uniqueness

1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is unique due to its specific arrangement of oxygen atoms and its cyclic structure

Properties

CAS No.

74783-05-4

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

IUPAC Name

1,4,12,15-tetraoxacyclodocosane-5,11,16,22-tetrone

InChI

InChI=1S/C18H28O8/c19-15-7-3-1-4-8-16(20)24-12-14-26-18(22)10-6-2-5-9-17(21)25-13-11-23-15/h1-14H2

InChI Key

OXKLPSSLTDBWOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCCOC(=O)CCCCCC(=O)OCCOC(=O)CC1

Origin of Product

United States

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